![molecular formula C13H10N2O5 B3022347 Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate CAS No. 1020243-01-9](/img/structure/B3022347.png)
Methyl 3-(isoxazol-3-ylmethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Overview
Description
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at adjacent positions . It’s a common moiety found in many commercially available drugs .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The most frequently used approach to their synthesis is the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .Scientific Research Applications
- Isoxazoles are commonly found in many commercially available drugs. Researchers explore their potential as drug candidates due to their diverse chemical properties and ability to bind to biological targets .
- Metal-free synthetic routes for isoxazole synthesis are desirable to avoid drawbacks associated with metal-catalyzed reactions (e.g., high costs, toxicity, waste generation). Developing eco-friendly methods is crucial for drug discovery .
- Isoxazole derivatives have been investigated for their antifungal properties. For instance, some 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles exhibited good antifungal activity against various fungal strains .
- Isoindole derivatives containing isoxazole moieties have been synthesized. For example, (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine was reported .
- Isoxazoles contribute to expanding the available chemical space for drug-like molecules. Researchers use robust synthetic methods to generate diverse heterocyclic scaffolds for drug discovery .
Drug Discovery and Medicinal Chemistry
Antifungal Activity
Isoindole Synthesis
Diversity-Oriented Synthesis
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
methyl 3-(1,2-oxazol-3-ylmethyl)-2-oxo-1,3-benzoxazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c1-18-12(16)8-2-3-11-10(6-8)15(13(17)20-11)7-9-4-5-19-14-9/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXTVNHXBFDUAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)N2CC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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